molecular formula C10H17NO4 B12566341 4-(2,2-Dimethylpropylidene)-L-glutamic acid CAS No. 302906-55-4

4-(2,2-Dimethylpropylidene)-L-glutamic acid

Cat. No.: B12566341
CAS No.: 302906-55-4
M. Wt: 215.25 g/mol
InChI Key: BCXVOKLWYKYHIS-ZETCQYMHSA-N
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Description

4-(2,2-Dimethylpropylidene)-L-glutamic acid is an organic compound with the molecular formula C10H17NO4. It is a derivative of L-glutamic acid, where the side chain has been modified to include a 2,2-dimethylpropylidene group. This modification imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropylidene)-L-glutamic acid typically involves the modification of L-glutamic acid through a series of chemical reactions. One common method involves the reaction of L-glutamic acid with 2,2-dimethylpropanal under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The use of automated reactors and advanced purification techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropylidene)-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-(2,2-Dimethylpropylidene)-L-glutamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropylidene)-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamic Acid: The parent compound, which lacks the 2,2-dimethylpropylidene group.

    2,2-Dimethylpropanal: A related compound used in the synthesis of 4-(2,2-Dimethylpropylidene)-L-glutamic acid.

    Other Glutamic Acid Derivatives: Compounds with different modifications to the side chain of L-glutamic acid.

Uniqueness

This compound is unique due to the presence of the 2,2-dimethylpropylidene group, which imparts distinct chemical properties and reactivity. This modification can influence the compound’s interactions with biological targets and its behavior in chemical reactions, making it valuable for specific research applications.

Properties

CAS No.

302906-55-4

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-2-amino-4-(2,2-dimethylpropylidene)pentanedioic acid

InChI

InChI=1S/C10H17NO4/c1-10(2,3)5-6(8(12)13)4-7(11)9(14)15/h5,7H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t7-/m0/s1

InChI Key

BCXVOKLWYKYHIS-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)C=C(C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

CC(C)(C)C=C(CC(C(=O)O)N)C(=O)O

Origin of Product

United States

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